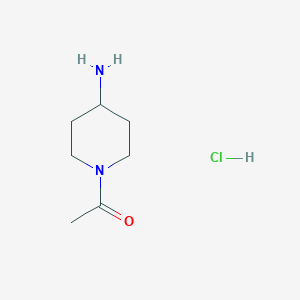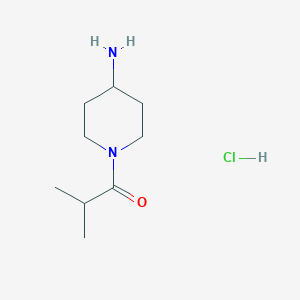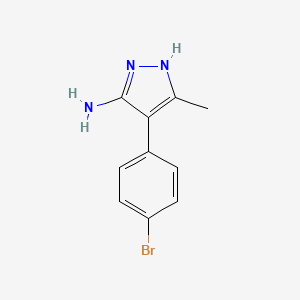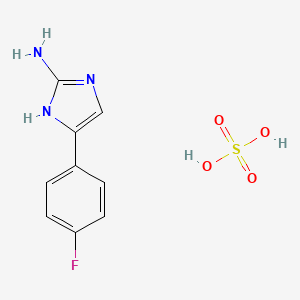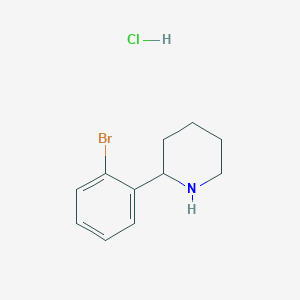![molecular formula C21H28N2OS B1286217 2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 667436-10-4](/img/structure/B1286217.png)
2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a derivative of the 2-aminothiophene class. These compounds have been extensively studied due to their diverse biological activities, including their role as allosteric enhancers at the adenosine A1 receptor (A1AR) , antimicrobial properties , and potential in treating arrhythmias, anxiety, and as serotonin antagonists .
Synthesis Analysis
The synthesis of related 2-aminothiophene derivatives typically involves the Gewald synthesis, a three-component reaction that includes cyclohexanones, alkyl cyanoacetates, and sulfur . An unexpected dehydrogenation step in benzonitrile under an air atmosphere has been reported to yield alkyl 2-aminobenzo[b]thiophene-3-carboxylates from alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates . This method provides good to excellent yields and could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using X-ray diffraction methods. For instance, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a related compound, crystallizes in the monoclinic space group P21/c, with specific cell parameters and exhibits both intra- and intermolecular hydrogen bonds . These structural insights are crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 2-aminothiophene derivatives is influenced by their functional groups. The amino group and the carboxamide moiety play a significant role in their biological activity, particularly in their interaction with the A1AR . The modifications at different positions of the thiophene ring and the nature of the substituents can greatly affect the potency and efficacy of these compounds as allosteric enhancers or antimicrobial agents .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been synthesized and characterized by various spectroscopic techniques such as IR, 1H NMR, and MS, along with elemental analysis . These techniques provide valuable information about the molecular structure, purity, and identity of the compounds. The physical properties such as solubility, melting point, and stability can be inferred from these data and are essential for the development of pharmaceutical formulations.
Scientific Research Applications
Antiarrhythmic and Antianxiety Activities
Research has demonstrated that derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit notable antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have shown high activity when compared to established drugs like procaine amide, lidocaine, diazepam, and buspirone (Amr et al., 2010).
Synthesis and Transformations
The reactions of Gewald's amide, a derivative of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, with aromatic aldehydes have been extensively studied. This research has developed efficient methods for synthesizing various compounds, demonstrating its versatility as a chemical precursor (Dzhavakhishvili et al., 2008).
Antimicrobial Activity
Derivatives of this compound have been prepared and evaluated for their antimicrobial properties. Some of these derivatives have shown significant activity as antimicrobial agents, highlighting their potential in the field of medicinal chemistry (Singh, 2011).
Utility in Synthesis of Biologically Active Compounds
The compound has been utilized in the synthesis of various biologically active, fused heterocyclic derivatives. Its reaction with different chemical reagents has been explored, indicating its utility in the development of new pharmaceuticals (Wardakhan et al., 2005).
properties
IUPAC Name |
2-amino-N-benzyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-4-21(2,3)15-10-11-16-17(12-15)25-19(22)18(16)20(24)23-13-14-8-6-5-7-9-14/h5-9,15H,4,10-13,22H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKDFMSHYBYVPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

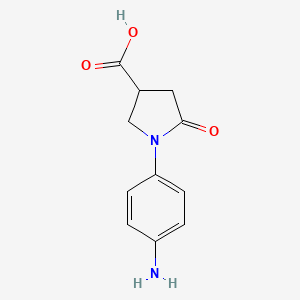

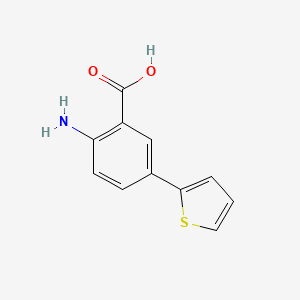
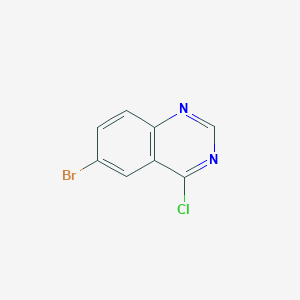
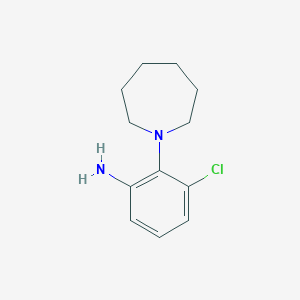
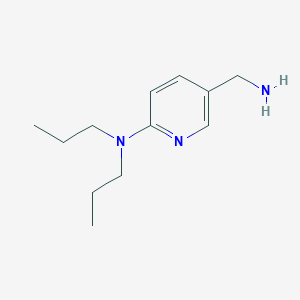
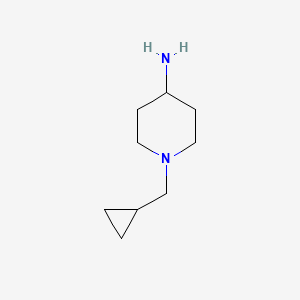
![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)

